3-(4-Acetylphenyl)phenol
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Overview
Description
3-(4-Acetylphenyl)phenol is an organic compound that consists of a phenol group substituted with a 4-acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Acetylphenyl)phenol can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. This reaction is typically carried out in the presence of a base and a palladium catalyst under mild conditions .
Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide and hydrobromic acid as reagents. This method is known for its mild and green reaction conditions, making it an environmentally friendly approach .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by allowing for better control over reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid. .
Oxidation: Sodium dichromate and potassium nitrosodisulfonate are commonly used oxidizing agents.
Reduction: Sodium borohydride is a common reducing agent for converting quinones to hydroquinones.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of this compound
Oxidation: The major product is the corresponding quinone.
Reduction: The major product is the corresponding hydroquinone.
Scientific Research Applications
3-(4-Acetylphenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar in structure but with two hydroxyl groups on the benzene ring.
Resorcinol (1,3-Dihydroxybenzene): Similar in structure but with hydroxyl groups at the 1 and 3 positions on the benzene ring.
Hydroquinone (1,4-Dihydroxybenzene): Similar in structure but with hydroxyl groups at the 1 and 4 positions on the benzene ring.
Uniqueness
3-(4-Acetylphenyl)phenol is unique due to the presence of the acetyl group, which can influence its reactivity and potential applications. The acetyl group can enhance the compound’s electrophilic properties, making it more reactive in certain chemical reactions compared to other phenolic compounds.
Properties
IUPAC Name |
1-[4-(3-hydroxyphenyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)11-5-7-12(8-6-11)13-3-2-4-14(16)9-13/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFKXUKHSXKGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680709 |
Source
|
Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756484-19-2 |
Source
|
Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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